Methyl 4-chloro-2-hydroxy-5-nitrobenzoate
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Description
“Methyl 4-chloro-2-hydroxy-5-nitrobenzoate” is an organic compound . It is also known as "Methyl 2-chloro-4-hydroxy-5-nitrobenzoate" .
Synthesis Analysis
The synthesis of “this compound” can be achieved by nitration of salicylic acid followed by esterification . The starting material, salicylic acid (20 g, 145 mmol), is placed in a 250 mL three-necked round-bottom flask, acetic acid (120 mL) is added and heated to 50°C to dissolve, reflux and stir, then concentrated nitric acid (10 mL) is slowly added to the reaction liquid, about 6 minutes to complete the addition, continue to heat and stir, TLC detection reaction, about 3 hours to complete the reaction .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H6ClNO5 . The InChI code for this compound is 1S/C8H6ClNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 215.591 . It is a solid at room temperature .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 4-chloro-2-hydroxy-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-6(10(13)14)5(9)3-7(4)11/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPAQXIPCUOHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271088 |
Source
|
Record name | Methyl 4-chloro-2-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-91-6 |
Source
|
Record name | Methyl 4-chloro-2-hydroxy-5-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-2-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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